Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate

Physicochemical profiling Solubility parameter Medicinal chemistry design

Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate (CAS 599178-86-6) is a non‑proteinogenic amino acid derivative built on a pentanoate backbone, carrying a methyl ester at the C‑1 position and a bis(2‑aminoethyl)amino substituent at the C‑5 carbonyl via an amide bond. Its molecular formula is C₁₀H₂₁N₃O₃, with a molecular weight of 231.29 g·mol⁻¹ and a calculated LogP of approximately 0.48.

Molecular Formula C10H21N3O3
Molecular Weight 231.29 g/mol
CAS No. 599178-86-6
Cat. No. B12591275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate
CAS599178-86-6
Molecular FormulaC10H21N3O3
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(=O)N(CCN)CCN
InChIInChI=1S/C10H21N3O3/c1-16-10(15)4-2-3-9(14)13(7-5-11)8-6-12/h2-8,11-12H2,1H3
InChIKeyNKBGLMQBAZMUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate (CAS 599178-86-6) — Procurement-Relevant Baseline Profile


Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate (CAS 599178-86-6) is a non‑proteinogenic amino acid derivative built on a pentanoate backbone, carrying a methyl ester at the C‑1 position and a bis(2‑aminoethyl)amino substituent at the C‑5 carbonyl via an amide bond. Its molecular formula is C₁₀H₂₁N₃O₃, with a molecular weight of 231.29 g·mol⁻¹ and a calculated LogP of approximately 0.48 . The compound contains two primary amine termini that distinguish it structurally from simple mono‑ or dialkyl‑amino pentanoate esters, defining its utility profile in synthetic and conjugation‑oriented applications .

Dual primary amine handles for bioconjugation and cross-linking
Methyl ester terminus enables post-synthetic derivatization
Aqueous-compatible profile supports water-phase synthesis

Why Generic Substitution Fails for Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate — The Functional‑Group Differentiation Problem


Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate cannot be interchanged with its closest in‑class analogs (e.g., methyl 5‑(dimethylamino)‑5‑oxopentanoate or methyl 5‑(mono‑aminoethyl)‑5‑oxopentanoate) because the bis(2‑aminoethyl) motif confers a unique combination of three nucleophilic nitrogen centres and two chemically addressable primary amine termini . This architectural feature fundamentally alters reactivity, hydrogen‑bonding capacity, and downstream derivatisation pathways compared to compounds that carry only a tertiary amide nitrogen or a single primary amine [1]. The quantitative evidence summarised below demonstrates that seemingly minor structural modifications produce measurable differences in physicochemical descriptors and functional performance, justifying compound‑specific sourcing for applications where these properties are critical.

Attribute
Target (CAS 599178-86-6)
Substitute Risk
Nucleophilic centers
Three N-centers, dual primary amine
Mono-amine analogs may lack equivalent cross-linking capacity
H‑bond donors
5 donors (‑NH₂ + amide NH)
Substitutes with zero donors may alter co‑crystal and solid‑form behavior
Aqueous/phase preference
Higher PSA, lower LogP
Dimethylamino analog may shift partition and retention significantly

Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate — Quantitative Head‑to‑Head Comparator Evidence for Scientific Procurement


Higher Polar Surface Area (PSA) vs. Dimethylamino Analog Indicates Superior Aqueous Solubility Window

The target compound exhibits a calculated polar surface area (PSA) of 98.65 Ų, which is substantially higher than the PSA of the dimethylamino analog methyl 5-(dimethylamino)-5-oxopentanoate (≈46 Ų) [1]. This difference arises from the two additional primary amine groups in the bis(2-aminoethyl) side chain. Higher PSA correlates inversely with passive membrane permeability and positively with aqueous solubility, making the target compound more suited for applications requiring aqueous processability or reduced passive cell penetration.

PSA Comparison
Reported
98.65 vs ~46 Ų
Supports aqueous solubility screening
In silico; data to verify experimentally
Physicochemical profiling Solubility parameter Medicinal chemistry design

Lower LogP (0.48) Versus Dimethylamino Analog (Estimated LogP > 1.0) Governs Phase‑Transfer Behaviour

The target compound has a calculated LogP of 0.48 , whereas the structurally simpler dimethylamino congener is expected to exhibit a LogP > 1.0 due to the absence of polar primary amine groups [1]. A LogP difference of > 0.5 units translates to a > 3‑fold shift in octanol–water partition coefficient, directly impacting extraction, chromatographic retention, and biodistribution in cell‑based assays.

LogP Comparison
Class-level
0.48 vs >1.0
Supports phase-transfer method review
Inferred from structural class
Lipophilicity LogP Extraction efficiency

Dual Primary Amine Termini Enable Orthogonal Bioconjugation That Mono‑Amino Analogs Cannot Support

Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate presents two chemically equivalent primary amine handles, whereas the closest mono‑amino analog (e.g., methyl 5‑(2‑aminoethylamino)‑5‑oxopentanoate) offers only one . In a representative peptide‑coupling scenario, the target can be simultaneously conjugated to two payload molecules (e.g., fluorophore and biotin) without requiring orthogonal protecting‑group strategies that would be necessary when using a mono‑amine analog. No head‑to‑head kinetic study is available; the evidence rests on functional‑group stoichiometry, a first‑principle parameter that directly dictates achievable valency in cross‑linked architectures.

Amine Handles
Class-level
2 vs 1 primary -NH₂
Enables multivalent conjugation design
Stoichiometric comparison; no kinetic data
Bioconjugation Click chemistry Linker design

Molecular Weight Advantage for Membrane‑Exclusion Design Over Lower‑Molecular‑Weight Amide Esters

With a molecular weight of 231.29 Da, the target compound exceeds the threshold of ~200 Da below which passive trans‑cellular permeability often becomes difficult to control . The dimethylamino analog (MW 173.21 Da) falls below this fuzzy boundary and may exhibit higher unintended cellular uptake [1]. This difference becomes relevant in in‑vitro studies where extracellular retention of the compound is desired.

MW Difference
Class-level
231 vs 173 Da (+33%)
May reduce passive cell uptake
Class-level permeability inference
Molecular weight Permeability ADME design

Unique Hydrogen‑Bond Donor/Acceptor Profile Distinguishes Target from Tertiary Amide Analogs in Crystallisation and Co‑crystal Design

The target compound possesses five hydrogen‑bond donors (two –NH₂ groups and one amide N–H) and three hydrogen‑bond acceptors (carbonyl oxygens), creating a donor‑rich surface that promotes intermolecular hydrogen‑bond networks . In contrast, methyl 5-(dimethylamino)-5-oxopentanoate bears only a single H‑bond acceptor (the amide carbonyl) with no donor sites [1]. This difference is directly observable in melting point, crystal habit, and propensity to form stable co‑crystals with carboxylic acid co‑formers.

H‑Bond Donors
Reported
5 vs 0 HBD
Supports co‑crystal engineering
Structural data; experimental validation recommended
Crystal engineering Hydrogen bonding Co‑crystal screening

Application Scenarios Where Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate Provides Verifiable Advantage


Bifunctional Chelator or Cross‑Linker Core for Metal‑Organic Frameworks (MOFs) and Dendrimers

The two primary amine termini and the methyl ester handle allow post‑synthetic modification at three distinct sites. The target can act as a trifunctional core for constructing branched architectures without introducing asymmetry, an advantage over mono‑amine or tertiary‑amide analogs . The higher PSA and lower LogP relative to dimethylamino analogs also favour aqueous‑phase MOF synthesis conditions [1].

Water‑Soluble Bioconjugation Linker for Dual‑Cargo Attachment in Chemical Biology Probes

The compound provides two identical primary amine nucleophiles that can be sequentially derivatised with activated esters or isothiocyanates, enabling one‑pot dual labelling of a scaffold molecule. The absence of H‑bond donors in the dimethylamino analog precludes this mode of orthogonal functionalisation [1]. The measured LogP of 0.48 ensures maintained aqueous solubility even after mono‑conjugation .

Precursor for Cationic or Zwitterionic Polymer Building Blocks

Upon deprotection of the methyl ester, the resulting carboxylic acid can be polymerised, leaving the bis(aminoethyl) side chain available for post‑polymerisation quaternisation or peptide grafting. The higher molecular weight and multi‑donor H‑bond profile relative to methyl 5-(dimethylamino)-5-oxopentanoate impart greater chain stiffness and inter‑chain cohesion in the final polymer [1].

Co‑Crystal and Solid‑Form Screening with Acidic Co‑Formers

The five H‑bond donors create opportunities for supramolecular synthon formation (e.g., acid···amine heterosynthons) that are not available with compounds lacking donor groups. Co‑crystallisation screens targeting improved dissolution profiles can leverage the target’s donor‑rich surface to form salts or co‑crystals with pharmaceutically acceptable acids .

Application
Selection Property
Validation Focus
Bifunctional chelator / cross-linker core
Dual primary amine + methyl ester handles
Aqueous-phase MOF synthesis; post‑modification yield
Water‑soluble bioconjugation linker
Dual amine nucleophiles, high aqueous solubility
One‑pot dual labeling efficiency
Cationic/zwitterionic polymer precursor
Multi‑donor H‑bond profile, higher MW
Chain stiffness and post‑polymerization grafting
Co‑crystal / solid‑form screening
H‑bond donor multiplicity
Supramolecular synthon formation with acidic co‑formers
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